Methyl 4-(4-oxo-2,3-dihydro-1,3-benzoxazin-2-yl)benzoate
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Overview
Description
Methyl 4-(4-oxo-2,3-dihydro-1,3-benzoxazin-2-yl)benzoate is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-oxo-2,3-dihydro-1,3-benzoxazin-2-yl)benzoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-aminobenzoic acid with methyl 2-bromo-4-oxo-2,3-dihydro-1,3-benzoxazine-2-carboxylate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-oxo-2,3-dihydro-1,3-benzoxazin-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, leading to the formation of alcohol derivatives.
Substitution: The benzoxazine ring can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can lead to a variety of substituted benzoxazine derivatives.
Scientific Research Applications
Methyl 4-(4-oxo-2,3-dihydro-1,3-benzoxazin-2-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of advanced materials, including polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(4-oxo-2,3-dihydro-1,3-benzoxazin-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate
- 4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzamide
- Methyl 6,7-dihydro-7-oxo-4H-thieno[3,2-c]thiopyran-6-carboxylate
Uniqueness
Methyl 4-(4-oxo-2,3-dihydro-1,3-benzoxazin-2-yl)benzoate is unique due to its specific benzoxazine structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
556007-08-0 |
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Molecular Formula |
C16H13NO4 |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
methyl 4-(4-oxo-2,3-dihydro-1,3-benzoxazin-2-yl)benzoate |
InChI |
InChI=1S/C16H13NO4/c1-20-16(19)11-8-6-10(7-9-11)15-17-14(18)12-4-2-3-5-13(12)21-15/h2-9,15H,1H3,(H,17,18) |
InChI Key |
PYMMRIYJZXWQKM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2NC(=O)C3=CC=CC=C3O2 |
solubility |
5.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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